molecular formula C19H28ClN5O5 B163273 尼非卡兰盐酸盐 CAS No. 130656-51-8

尼非卡兰盐酸盐

货号 B163273
CAS 编号: 130656-51-8
分子量: 441.9 g/mol
InChI 键: YPVGGQKNWAKOPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nifekalant hydrochloride is a class III antiarrhythmic agent . It is used to prevent ventricular tachycardia and ventricular fibrillation . It is approved in Japan for the treatment of arrhythmias and ventricular tachycardia .


Molecular Structure Analysis

The molecular formula of Nifekalant hydrochloride is C19H28ClN5O5 . The molar mass is 441.91 g/mol . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Physical And Chemical Properties Analysis

Nifekalant hydrochloride appears as light yellow to yellow crystals . It has a melting point of 172-174°C . It is very soluble in water, slightly soluble in methanol, and very slightly soluble in ethanol .

科学研究应用

Treatment of Ventricular Tachyarrhythmia

Nifekalant hydrochloride is clinically used to treat ventricular tachyarrhythmia. It is a class III anti-arrhythmic that increases the time course of myocardial repolarization and may prolong the QT interval .

Pharmacokinetic/Pharmacodynamic Modeling

It has been used in population pharmacokinetic/pharmacodynamic modeling to understand its effects on the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the K+ current .

Cardiac Arrest Management

This compound has attracted attention for its unique function of selectively blocking the rapid component of the delayed rectifier K+ current (I Kr), which is crucial in managing cardiac arrest caused by ventricular fibrillation .

Analytical Chemistry Applications

In analytical chemistry, Nifekalant hydrochloride’s retention time can be affected by the pH of the mobile phase due to its properties as an organic base. This characteristic is essential for developing HPLC methods for its determination in biological samples .

Clinical Trials for Efficacy and Safety Evaluation

Nifekalant hydrochloride has been subject to clinical trials to evaluate its efficacy and safety in comparison with other antiarrhythmic agents like amiodarone and lidocaine for treating ventricular tachycardia and fibrillation .

Cardioversion in Atrial Fibrillation

There’s ongoing research comparing nifekalant with amiodarone for patients with new-onset atrial fibrillation after cardiac surgery, focusing on the rate of cardioversion to sinus rhythm .

作用机制

Target of Action

Nifekalant hydrochloride primarily targets potassium channels in the heart . These channels play a crucial role in the repolarization phase of the cardiac action potential, which is essential for maintaining the heart’s normal rhythm .

Mode of Action

Nifekalant hydrochloride acts as an antagonist at potassium channels . It blocks the rapid component of the delayed rectifier potassium current (I_Kr), the transient outward potassium current, the inward rectifier potassium current, and the ATP-sensitive potassium current . By blocking these channels, Nifekalant prolongs the duration of the action potential and the effective refractory period of ventricular and atrial myocytes .

Biochemical Pathways

The primary biochemical pathway affected by Nifekalant is the cardiac action potential pathway. By blocking potassium channels, Nifekalant disrupts the normal flow of potassium ions out of cardiac cells during the repolarization phase of the action potential. This leads to a prolongation of the action potential duration and the effective refractory period .

Pharmacokinetics

The pharmacokinetics of Nifekalant can be described by a two-compartment model with first-order elimination . The population mean clearance (CL) was found to be 53.8 L/h, and the distribution volume of the central (V_c) and peripheral (V_p) compartments was 8.27 L and 45.6 L, respectively . These properties influence the bioavailability of Nifekalant, determining how quickly it is distributed throughout the body and eliminated.

Result of Action

The primary result of Nifekalant’s action is the prolongation of the QT interval on an electrocardiogram, which reflects the prolonged action potential duration in the heart’s ventricular and atrial myocytes . This can help prevent ventricular tachycardia and ventricular fibrillation .

Action Environment

The efficacy and stability of Nifekalant can be influenced by various environmental factors. For example, the drug’s effectiveness may vary depending on the patient’s specific heart condition, the presence of other medications, and individual differences in drug metabolism

安全和危害

When handling Nifekalant hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

属性

IUPAC Name

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5.ClH/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29;/h5-8,14,20,25H,3-4,9-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVGGQKNWAKOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048374
Record name Nifekalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifekalant hydrochloride

CAS RN

130656-51-8
Record name Nifekalant hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130656-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MS 551
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130656518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifekalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFEKALANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPP5R0MDQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifekalant hydrochloride
Reactant of Route 2
Reactant of Route 2
Nifekalant hydrochloride
Reactant of Route 3
Reactant of Route 3
Nifekalant hydrochloride
Reactant of Route 4
Reactant of Route 4
Nifekalant hydrochloride
Reactant of Route 5
Reactant of Route 5
Nifekalant hydrochloride
Reactant of Route 6
Reactant of Route 6
Nifekalant hydrochloride

Q & A

Q1: What is the primary molecular target of Nifekalant Hydrochloride?

A1: Nifekalant Hydrochloride primarily acts as a potassium channel blocker. [] It exhibits a relatively non-selective binding affinity for several cardiac potassium channels. []

Q2: How does Nifekalant Hydrochloride's potassium channel blocking activity translate into its antiarrhythmic effect?

A2: By blocking potassium channels, Nifekalant Hydrochloride prolongs the duration of the cardiac action potential, particularly the repolarization phase. This effectively increases the refractory period of the myocardium (both atrial and ventricular), making it less susceptible to re-entrant circuits, a common mechanism for arrhythmias. []

Q3: Does Nifekalant Hydrochloride have any other notable pharmacological effects besides potassium channel blocking?

A3: While its primary mechanism is potassium channel blockade, Nifekalant Hydrochloride has a mild positive inotropic effect, meaning it can slightly enhance the force of heart contractions. [, ] This is in contrast to some other class III antiarrhythmics that can have negative inotropic effects.

Q4: What is the molecular formula and weight of Nifekalant Hydrochloride?

A4: The molecular formula of Nifekalant Hydrochloride is C18H25N5O5 • HCl, and its molecular weight is 427.89 g/mol. []

Q5: Are there any spectroscopic data available for Nifekalant Hydrochloride?

A5: While specific spectroscopic data may vary depending on the study and the analytical technique used, multiple studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of Nifekalant Hydrochloride. [, ]

Q6: What is known about the stability of Nifekalant Hydrochloride under various conditions?

A6: While specific stability data might be found in pharmaceutical development literature, the research papers provided don't delve into detailed stability profiles under various conditions.

Q7: What is the primary route of administration for Nifekalant Hydrochloride?

A7: Nifekalant Hydrochloride is primarily administered intravenously. [, , , ]

Q8: What is the typical half-life of Nifekalant Hydrochloride?

A8: The half-life (t1/2) of Nifekalant Hydrochloride has been reported to be approximately 1.3 to 1.5 hours. [, ]

Q9: Is Nifekalant Hydrochloride metabolized in the body, and if so, how?

A9: While the provided papers don’t elaborate on the detailed metabolic pathways of Nifekalant Hydrochloride, they do mention that renal excretion is an important elimination route for the drug. []

Q10: How does renal function affect the pharmacokinetics of Nifekalant Hydrochloride?

A10: As renal excretion is a significant elimination pathway for Nifekalant Hydrochloride, patients with renal failure, particularly those on hemodialysis, require dose adjustments to prevent drug accumulation. [, ]

Q11: What types of cardiac arrhythmias has Nifekalant Hydrochloride been investigated for treating?

A11: Nifekalant Hydrochloride has been studied for its efficacy in treating a range of ventricular tachyarrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF), especially in life-threatening situations and when other antiarrhythmics have failed. [, , , , , , , , , , , , , , , ]

Q12: What is the efficacy of Nifekalant Hydrochloride in terminating ventricular tachycardia (VT) and ventricular fibrillation (VF)?

A12: Numerous studies highlight the efficacy of Nifekalant Hydrochloride in terminating VT and VF, including cases refractory to other treatments like lidocaine and direct current cardioversion. [, , , , , , , , , , , , , , , ]

Q13: Has Nifekalant Hydrochloride been investigated for use in specific clinical scenarios or patient populations?

A13: Yes, Nifekalant Hydrochloride has been specifically investigated in:

  • Perioperative Settings: Preventing and treating VT during or after cardiac surgery, especially in patients with impaired left ventricular function. [, , ]
  • Acute Coronary Syndromes: Managing life-threatening ventricular arrhythmias in patients with acute myocardial infarction. [, , ]
  • Out-of-Hospital Cardiac Arrest: Used as a rescue therapy for refractory VF in out-of-hospital cardiac arrest settings. [, , , , ]
  • Hemodialysis Patients: Managing ventricular arrhythmias in patients with renal failure undergoing hemodialysis. [, ]

Q14: Is Nifekalant Hydrochloride effective in patients with impaired left ventricular function?

A14: Notably, Nifekalant Hydrochloride appears to be effective in managing ventricular arrhythmias in patients with impaired left ventricular function, a population often considered high-risk and sensitive to the negative inotropic effects of some antiarrhythmics. [, , ]

Q15: Are there any known instances of Nifekalant Hydrochloride resistance?

A15: While Nifekalant Hydrochloride is effective in many cases, some patients do not respond to the treatment. This resistance has been observed particularly in patients with chronic structural heart disease who may have already received other antiarrhythmic medications. []

Q16: What are the potential adverse effects associated with Nifekalant Hydrochloride?

A16: The most notable adverse effect of Nifekalant Hydrochloride is QT interval prolongation, which can potentially lead to a dangerous arrhythmia called Torsades de Pointes. [, , , , , ] This risk necessitates careful monitoring of the QT interval, especially during continuous infusion and dose adjustments.

Q17: Are there any factors that might increase the risk of Nifekalant Hydrochloride-induced Torsades de Pointes?

A17: Several factors might increase the risk of Torsades de Pointes, including:

  • High Doses: Excessive doses of Nifekalant Hydrochloride can significantly prolong the QT interval, increasing susceptibility to Torsades de Pointes. [, ]
  • Electrolyte Imbalances: Conditions like hypokalemia (low potassium levels) can exacerbate QT prolongation and increase the risk of Torsades de Pointes. []
  • Concomitant Medications: Co-administration of other drugs that prolong the QT interval can have additive effects and increase the risk of Torsades de Pointes. []
  • Bradycardia: Patients with a slow heart rate might be more susceptible to the proarrhythmic effects of Nifekalant Hydrochloride. []

Q18: What analytical techniques are commonly employed to determine Nifekalant Hydrochloride concentrations in biological samples?

A18: High-performance liquid chromatography (HPLC) with UV detection is frequently used to measure Nifekalant Hydrochloride concentrations in plasma. [, , ] This method allows for sensitive and specific quantification of the drug for pharmacokinetic studies and therapeutic drug monitoring.

Q19: Are there any specific considerations or challenges in the analytical methods used for Nifekalant Hydrochloride?

A19: Developing a reliable and accurate HPLC method requires careful optimization of several parameters, including:- Extraction Efficiency: Ensuring efficient extraction of Nifekalant Hydrochloride from the biological matrix (like plasma) is crucial for accurate quantification. []- Chromatographic Separation: Choosing an appropriate HPLC column and mobile phase composition is essential to separate Nifekalant Hydrochloride from other components in the sample, including metabolites and endogenous substances. [, , , ]- Detection Sensitivity: The method should be sensitive enough to detect Nifekalant Hydrochloride at clinically relevant concentrations. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。